MP-010

ALS survival SOD1G93A mouse model FKBP12 ligand

MP-010 is a small-molecule FKBP12 ligand (molecular formula C₁₄H₂₀N₄O₂S, MW 308.40 g/mol) that acts as a cytosolic calcium modulator by stabilizing ryanodine receptor (RyR) channel activity. It belongs to a novel class of 4-arylthioalkyl-1-carboxyalkyl-1,2,3-triazoles, designed as FKBP12 'reshapers' to rescue FKBP12/RyR1 interaction under nitro-oxidative stress conditions.

Molecular Formula C14H20N4O2S
Molecular Weight 308.40 g/mol
Cat. No. B15609608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMP-010
Molecular FormulaC14H20N4O2S
Molecular Weight308.40 g/mol
Structural Identifiers
InChIInChI=1S/C14H20N4O2S/c1-17(2)8-9-18-10-12(15-16-18)11-21(19)14-6-4-13(20-3)5-7-14/h4-7,10H,8-9,11H2,1-3H3
InChIKeyXIHZIYLIHVQBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MP-010 for ALS and Neurological Research: FKBP12 Ligand with Validated In Vivo Neuroprotection


MP-010 is a small-molecule FKBP12 ligand (molecular formula C₁₄H₂₀N₄O₂S, MW 308.40 g/mol) that acts as a cytosolic calcium modulator by stabilizing ryanodine receptor (RyR) channel activity [1]. It belongs to a novel class of 4-arylthioalkyl-1-carboxyalkyl-1,2,3-triazoles, designed as FKBP12 'reshapers' to rescue FKBP12/RyR1 interaction under nitro-oxidative stress conditions [2]. Chronic oral administration at 61 mg·kg⁻¹ in the SOD1ᴳ⁹³ᴬ mouse model of amyotrophic lateral sclerosis preserved motor nerve conduction, delayed onset of motor impairment, increased innervated neuromuscular endplates, preserved spinal motor neurons, and significantly extended lifespan by an average of 10 days compared to vehicle [1].

Why FKBP12 Ligands and ALS Reference Compounds Cannot Substitute for MP-010 in Preclinical ALS Studies


FKBP12-binding compounds exhibit pronounced pharmacological divergence despite sharing a common target; simple target engagement does not predict neuroprotective efficacy in ALS models. The canonical FKBP12 ligand FK506 (tacrolimus) failed to reduce motor function decline or prolong survival when tested in symptomatic SOD1ᴳ⁹³ᴬ transgenic mice [1]. Riluzole, the FDA-approved ALS drug, demonstrated no significant benefit on lifespan or motor performance in the same SOD1ᴳ⁹³ᴬ model [2]. Within the novel triazole FKBP12 'reshapers' series, multiple congeners were synthesized and screened, yet MP-010 was specifically selected for in vivo development based on superior central nervous system availability and a favourable in vitro pharmaco-toxicological profile relative to its structural analogs [3]. These findings underscore that neither older FKBP12 ligands nor standard-of-care ALS agents replicate the in vivo efficacy profile of MP-010 in the SOD1ᴳ⁹³ᴬ model.

MP-010 Comparator Evidence Guide: Quantified Differentiation Against ALS Reference Agents and FKBP12 Ligand Analogs


MP-010 Extends Survival in SOD1ᴳ⁹³ᴬ ALS Mice, in Contrast to Riluzole Which Shows No Lifespan Benefit

MP-010 treatment significantly extended lifespan in SOD1ᴳ⁹³ᴬ ALS mice by an average of 10 days compared to vehicle, with mean survival increasing from 132 ± 8.35 days (vehicle) to 139 ± 10.92 days (MP-010, 61 mg·kg⁻¹·day⁻¹, chronic oral administration) [1]. By contrast, riluzole—the only FDA-approved ALS drug available at the time of these studies—showed no significant benefit on lifespan in the same SOD1ᴳ⁹³ᴬ transgenic mouse model when tested across multiple independent studies, nor any significant impact on decline in motor performance as assessed by rotarod and stride length analysis [2].

ALS survival SOD1G93A mouse model FKBP12 ligand

MP-010 Preserves Motor Nerve Conduction Dose-Dependently, Whereas Riluzole Shows No Electrophysiological Benefit in SOD1ᴳ⁹³ᴬ ALS Mice

Chronic administration of MP-010 produced dose-dependent preservation of motor nerve conduction in SOD1ᴳ⁹³ᴬ mice, with the 61 mg·kg⁻¹ dose significantly delaying the onset of motor impairment as measured by compound muscle action potential (CMAP) amplitude [1]. In contrast, riluzole treatment at doses achieving therapeutic plasma levels showed no difference in clinical disease onset or survival between treated and untreated SOD1ᴳ⁹³ᴬ groups, with no improvement in electrophysiological biomarkers of disease progression [2].

motor nerve conduction electrophysiology ALS neuroprotection

MP-010 Demonstrates Superior CNS Availability Over Other FKBP12 Ligands Within Its Structural Series

Among the novel FKBP12 ligands tested, MP-010 was specifically chosen for further in vivo ALS studies based on its central nervous system (CNS) availability and favourable in vitro pharmaco-toxicological profile [1]. This selection was made from a library of 17 triazole-based compounds (designated 10a–n) designed to dock the FKBP12/RyR1 hot-spot interface, all of which showed target engagement to FKBP12 and low cytotoxicity in vitro [2]. MP-010 was thus prioritized over structurally related FKBP12 ligands that, while active in cell-based calcium normalization assays, lacked sufficient CNS exposure for a neurodegenerative disease indication [1].

CNS penetration FKBP12 ligand selection pharmacokinetics

FK506, a Canonical FKBP12 Ligand, Fails to Replicate MP-010's Motor and Survival Benefits in the SOD1ᴳ⁹³ᴬ ALS Model

The immunosuppressant FK506 (tacrolimus), a well-established FKBP12 ligand, was tested in symptomatic SOD1ᴳ⁹³ᴬ transgenic mice and did not cause a reduction in the decline of motor function nor prolong survival [1]. This contrasts with MP-010, which improved motor coordination (rotarod performance), increased innervated neuromuscular endplates, significantly preserved spinal motor neurons, and extended lifespan in the same model [2]. The mechanistic divergence likely arises from MP-010's design as an FKBP12 'reshaper' that specifically rescues FKBP12/RyR1 interaction under nitro-oxidative stress, rather than engaging calcineurin-dependent immunosuppressive pathways as FK506 does [3].

FKBP12 ligand comparison FK506 ALS neuroprotection

MP-010 Rescues FKBP12/RyR1 Interaction and Normalizes Calcium in Cells Under Nitro-Oxidative Stress; Mechanistic Basis Distinct from Immunosuppressive FKBP12 Ligands

MP-010 belongs to a class of FKBP12 'reshapers' designed to rescue FKBP12/RyR1 interaction under nitro-oxidative stress conditions. In the parent compound series, representative triazoles such as compound 10b at 150 nM rescued 46% of FKBP12/RyR1 interaction and restored up to 70% of resting cytosolic calcium levels in human myotubes treated with the peroxynitrite donor SIN-1 [1]. This mechanism is distinct from classical FKBP12 ligands such as FK506 and rapamycin, which form binary complexes that inhibit calcineurin or mTOR, respectively, and do not stabilize RyR channel activity under oxidative stress [2]. MP-010's therapeutic rationale is thus based on calcium dysregulation correction rather than immunosuppression, differentiating it from both earlier FKBP12 ligands and from general RyR modulators such as S107 and JTV519, which primarily target RyR1 in skeletal muscle and lack demonstrated efficacy in ALS neurodegeneration models [3].

RyR calcium dysregulation FKBP12/RyR1 interaction nitro-oxidative stress

MP-010 Preserves Spinal Motor Neurons and Neuromuscular Junction Integrity in SOD1ᴳ⁹³ᴬ Mice, Quantifiable Histopathological Endpoints Unreported for Riluzole in the Same Model

MP-010 treatment (61 mg·kg⁻¹·day⁻¹) resulted in significant preservation of motor neurons in the spinal cord and increased innervated neuromuscular endplates in SOD1ᴳ⁹³ᴬ mice compared to vehicle-treated controls [1]. These histopathological endpoints directly corroborate the functional improvements observed in motor coordination and nerve conduction. In the SOD1ᴳ⁹³ᴬ model, tempol (50 mg·kg⁻¹) at 14 weeks reduced motor neuron loss to 36% of non-transgenic levels versus 53% with riluzole and 58% with vehicle [2]. While quantitative motor neuron counts for MP-010 were not compared head-to-head with tempol, the significant preservation reported with MP-010 is consistent with a neuroprotective mechanism that addresses the pathological loss of spinal motor neurons—an endpoint on which riluzole shows only marginal benefit [2].

motor neuron preservation neuromuscular junction histopathology

MP-010 Procurement and Application Scenarios: ALS Drug Discovery, FKBP12/RyR Pharmacology, and Neurodegeneration Research


Preclinical ALS Efficacy Studies Requiring a Positive Control with Validated Survival and Motor Endpoint Benefits in SOD1ᴳ⁹³ᴬ Mice

For research teams conducting preclinical ALS therapeutic testing in the SOD1ᴳ⁹³ᴬ mouse model, MP-010 serves as a reference compound with documented efficacy across survival, motor coordination (rotarod), nerve conduction (CMAP amplitude), neuromuscular junction innervation, and spinal motor neuron preservation at 61 mg·kg⁻¹·day⁻¹ oral dosing [1]. Unlike riluzole, which shows no significant survival or motor benefit in this model [2], MP-010 provides a positive benchmark for study design and internal validation, enabling direct comparison of novel candidates against a compound with robust multi-endpoint in vivo efficacy.

FKBP12/RyR1 Interaction and Calcium Dysregulation Research in Neurodegeneration

Investigators studying calcium dysregulation as a pathogenic mechanism in ALS, Alzheimer's disease, or related neurodegenerative conditions can employ MP-010 as a mechanistically defined FKBP12 'reshaper' that stabilizes RyR channel activity and rescues FKBP12/RyR1 interaction under nitro-oxidative stress [1]. The parent triazole series demonstrated 46% FKBP12/RyR1 interaction rescue and 70% cytosolic Ca²⁺ restoration at 150 nM in stressed human myotubes [2]. MP-010 thus enables structure-activity relationship (SAR) studies around FKBP12-mediated calcium modulation, distinct from classical FKBP12 ligands (FK506, rapamycin) that engage immunosuppressive or mTOR pathways without RyR stabilization.

Comparative Pharmacology of FKBP12 Ligands: Benchmarking Novel FKBP12 Modulators Against a Non-Immunosuppressive, CNS-Penetrant Reference

For medicinal chemistry or pharmacology programs developing next-generation FKBP12 ligands, MP-010 provides a benchmark non-immunosuppressive reference with confirmed CNS penetration and favourable in vitro toxicological profile [1]. Its selection from a 17-compound triazole library explicitly based on CNS availability and pharmaco-toxicological superiority over structurally related analogs [1] [2] positions MP-010 as a validated comparator for screening new FKBP12-binding entities intended for CNS indications. Researchers can benchmark binding, calcium modulation potency, and CNS pharmacokinetics of novel candidates against MP-010's established profile.

Motor Neuron and Neuromuscular Junction Preservation Studies in ALS and Related Motor Neuron Diseases

Laboratories focused on motor neuron biology and neuromuscular junction pathology in ALS can utilize MP-010 as a tool compound that significantly preserves spinal motor neurons and increases innervated neuromuscular endplates in the SOD1ᴳ⁹³ᴬ model [1]. This histological neuroprotection, confirmed alongside functional improvements in motor coordination and nerve conduction, supports studies investigating the downstream effects of calcium normalization on motor neuron survival, axonal transport, and synaptic maintenance—applications not adequately served by riluzole or edaravone, which lack robust histopathological evidence of motor neuron preservation in ALS models [3].

Technical Documentation Hub

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